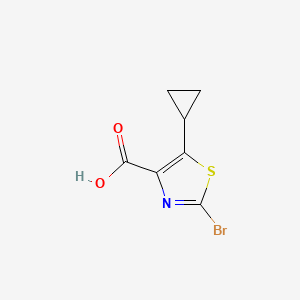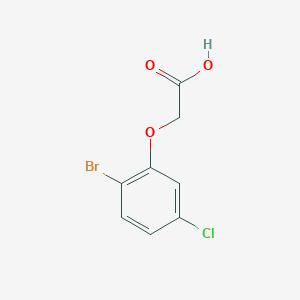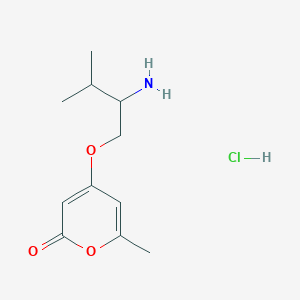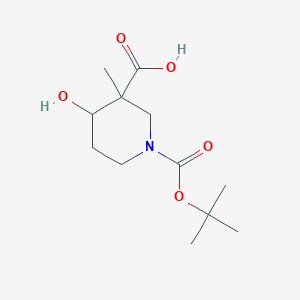
3-Bromo-5-iodo-2,4-dimethylpyridine
Descripción general
Descripción
“3-Bromo-5-iodo-2,4-dimethylpyridine” is a chemical compound with the CAS Number: 1820612-73-4 . It has a molecular weight of 311.95 and its IUPAC name is 3-bromo-5-iodo-2,4-dimethylpyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-5-iodo-2,4-dimethylpyridine” is 1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and iodine substituents at the 3rd and 5th positions, respectively, and methyl groups at the 2nd and 4th positions.Physical And Chemical Properties Analysis
“3-Bromo-5-iodo-2,4-dimethylpyridine” is a solid compound . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
-
Synthesis of Chiral 4, 4′-Bipyridines
-
Synthesis of 1,5-Naphthyridines
-
Large-Scale Synthesis of Thromboxane Receptor Antagonist
- Field : Medicinal Chemistry
- Application : 3-Bromo-5-iodopyridine is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
- Method : The synthesis involves a regioselective Heck cross-coupling reaction .
- Results : The synthesis results in the thromboxane receptor antagonist, which has potential medicinal applications .
-
Synthesis of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine
-
Synthesis of 3-bromo-5-(trifluoromethyl)pyridine
-
Synthesis of 3-bromo-5-iodo-6-methoxy-2,4-dimethylpyridine
-
Synthesis of 3-bromo-5-(trifluoromethyl)pyridine
Propiedades
IUPAC Name |
3-bromo-5-iodo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZTXACXQDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodo-2,4-dimethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)










